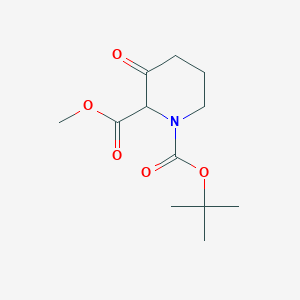
2-(2-(Piperazin-1-yl)ethoxy)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Piperazin-1-yl)ethoxy)acetonitrile is a chemical compound with the molecular formula C8H15N3O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Piperazin-1-yl)ethoxy)acetonitrile typically involves the reaction of piperazine with ethylene oxide, followed by the introduction of a nitrile group. One common method includes the following steps:
Reaction of Piperazine with Ethylene Oxide: Piperazine reacts with ethylene oxide under basic conditions to form 2-(piperazin-1-yl)ethanol.
Introduction of Nitrile Group: The hydroxyl group of 2-(piperazin-1-yl)ethanol is then converted to a nitrile group using reagents such as cyanogen bromide or sodium cyanide.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(Piperazin-1-yl)ethoxy)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group or the piperazine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the compound.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(2-(Piperazin-1-yl)ethoxy)acetonitrile is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating diverse chemical structures.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It can be used to modify proteins or nucleic acids, aiding in the study of biochemical pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents, particularly those targeting neurological or psychiatric conditions.
Industry
Industrially, this compound is used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for creating materials with specific characteristics, such as enhanced durability or reactivity.
Wirkmechanismus
The mechanism of action of 2-(2-(Piperazin-1-yl)ethoxy)acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and influencing biochemical pathways. For example, it may inhibit or activate specific enzymes, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[2-(Piperazin-1-yl)ethanol]: A precursor in the synthesis of 2-(2-(Piperazin-1-yl)ethoxy)acetonitrile.
[2-(Piperazin-1-yl)acetonitrile]: A similar compound with a different substitution pattern on the piperazine ring.
[4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid (HEPES)]: A buffering agent with a piperazine ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in multiple fields make it a versatile compound.
Eigenschaften
CAS-Nummer |
197968-59-5 |
|---|---|
Molekularformel |
C8H15N3O |
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
2-(2-piperazin-1-ylethoxy)acetonitrile |
InChI |
InChI=1S/C8H15N3O/c9-1-7-12-8-6-11-4-2-10-3-5-11/h10H,2-8H2 |
InChI-Schlüssel |
BOYYEFKLRCHMJF-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CCOCC#N |
Kanonische SMILES |
C1CN(CCN1)CCOCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Thieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B172288.png)



